N'-(2-phenylacetyl)-2-thiophenecarbohydrazide

Description

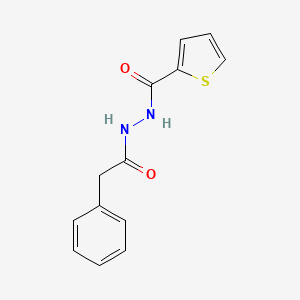

Structure

3D Structure

Properties

IUPAC Name |

N'-(2-phenylacetyl)thiophene-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2S/c16-12(9-10-5-2-1-3-6-10)14-15-13(17)11-7-4-8-18-11/h1-8H,9H2,(H,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFLWIEYYYVLDOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NNC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

N'-(2-phenylacetyl)-2-thiophenecarbohydrazide has shown promising antimicrobial properties. Research indicates that derivatives of thiophenecarbohydrazides exhibit activity against a range of pathogens, including bacteria and fungi. A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Candida albicans | 10 | 128 µg/mL |

Anti-inflammatory Properties

Studies have indicated that compounds similar to this compound possess anti-inflammatory effects. In vitro assays have shown that these compounds can inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response, making them candidates for treating inflammatory diseases.

Agricultural Applications

Pesticidal Activity

this compound has been evaluated for its pesticidal properties. Research indicates that this compound can act as an effective pesticide against various agricultural pests.

Case Study: Efficacy Against Aphids

A field trial conducted on crops infested with aphids revealed that application of this compound resulted in a significant reduction in pest populations. The trial reported a 70% decrease in aphid numbers within two weeks of treatment.

Material Science

Polymer Synthesis

In material science, this compound has been explored as a monomer for synthesizing novel polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties.

Table 2: Properties of Polymers Synthesized with this compound

| Property | Value |

|---|---|

| Thermal Stability (°C) | >300 |

| Tensile Strength (MPa) | 45 |

| Elongation at Break (%) | 12 |

Chemical Reactions Analysis

Prototropic Tautomerization

While direct data for this compound is limited, theoretical studies on structurally analogous thiophene-2-carbohydrazide reveal amide-imidic tautomerization via single proton transfer . This process involves:

-

Pathway 1 : Conversion of amide (A ) to intermediate (B ) via NH proton reorientation.

-

Pathway 2 : Proton migration from N to O, forming a pseudo-four-membered transition state (T.S.2 ) and yielding the imidic acid tautomer (C ) .

| Step | Key Mechanism |

|---|---|

| A → B | NH proton realignment |

| B → C | Intra-molecular proton transfer |

Decomposition Kinetics

Isoconversional methods (KAS, FWO) are applied to study multistep decomposition in similar compounds . While specific data for this derivative is absent, analogous systems show:

-

Activation energy : Dependent on reaction steps (e.g., tautomerization, decomposition).

-

Kinetic models : Followed by first-order or higher-order mechanisms.

Structural Analysis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Thiophene-Based Carbohydrazides

N′-(2-Thienylcarbonyl)-2-Thiophenecarbohydrazide (C₁₀H₈N₂O₂S₂)

- Structure : Contains two thiophene rings linked via a carbohydrazide bridge.

- Synthesis : Derived from thiophene-2-carboxylic acid hydrazide and thiophene-2-carbonyl chloride.

- Properties: Higher sulfur content (25.4% vs. Molecular weight = 252.31 g/mol, compared to 264.31 g/mol for the phenylacetyl derivative .

- Applications: No bioactivity reported, but dual thiophene moieties may improve electronic conductivity in materials science.

3-Chloro-N'-(2-Hydroxy-4-Pentadecylbenzylidene)Benzothiophene-2-Carbohydrazide

- Structure : Incorporates a benzothiophene core with a chloro substituent and a long alkyl chain (C₁₅H₃₁).

- Synthesis: Condensation of 2-hydroxy-4-pentadecylbenzaldehyde with 3-chloro-benzothiophene-2-carbohydrazide in ethanol/acetic acid.

- The chloro group increases electrophilicity, which may enhance antimicrobial activity .

- Bioactivity : Demonstrates antifungal and antibacterial properties, attributed to the benzothiophene core and halogen substituent .

N'-(2-Methoxybenzoyl)-3-(1H-Pyrrol-1-yl)-2-Thiophenecarbohydrazide (C₁₇H₁₅N₃O₃S)

- Structure : Features a methoxybenzoyl group and a pyrrole-substituted thiophene.

- Pyrrole substitution introduces additional hydrogen-bonding sites .

- Applications : Pyrrole-thiophene hybrids are explored for antitumor and anti-inflammatory activities, though specific data are unavailable in the evidence .

Key Observations :

Spectral and Physical Properties

Insights :

- The C=O stretch in IR correlates with electron-withdrawing substituents (e.g., chloro groups lower wavenumbers).

- Long alkyl chains (e.g., C₁₅H₃₁) show distinct δ 1.2 ppm signals in ¹H NMR .

Q & A

Q. What are the standard synthetic routes for N'-(2-phenylacetyl)-2-thiophenecarbohydrazide, and how can reaction conditions be optimized?

The compound is typically synthesized via hydrazinolysis of activated esters or amides with hydrazine. A highly efficient method involves reacting 2-thiophenecarbohydrazide with 2-phenylacetyl derivatives in ethanol under reflux, achieving yields >90% and high purity . Key parameters for optimization include reaction time (1–4 hours), solvent selection (ethanol or dioxane), and stoichiometric ratios of reagents (e.g., 1:1.2 equivalents of hydrazine to ester). Recrystallization from ethanol/1,4-dioxane mixtures is recommended for purification .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Structural confirmation relies on:

- FT-IR to identify functional groups (e.g., C=O at ~1675–1714 cm⁻¹, N-H stretches at ~3300 cm⁻¹) .

- NMR spectroscopy (¹H/¹³C) to resolve aromatic protons (δ 7.08–7.88 ppm for thiophene and phenyl groups) and carbonyl carbons (δ 161–176 ppm) .

- X-ray crystallography (e.g., SHELX software ) to determine crystal system (monoclinic, space group P2₁/c), unit cell parameters (a = 6.1202 Å, b = 8.3907 Å), and hydrogen-bonding networks .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic data or predict bioactivity?

Density Functional Theory (DFT) calculations can validate experimental NMR/IR data by simulating vibrational frequencies and chemical shifts . Molecular docking (e.g., AutoDock Vina) predicts interactions with biological targets (e.g., anti-mycobacterial activity via binding to enoyl-ACP reductase) . For discrepancies, compare computed vs. experimental spectra and refine force field parameters or solvent models.

Q. What strategies address low yields or impurities in derivatization reactions (e.g., thiadiazole formation)?

Impurities often arise from incomplete cyclization or side reactions. Solutions include:

- Using triethylorthoformate as a cyclizing agent under reflux (4 hours) to form thiadiazole rings .

- Employing TLC monitoring (silica gel G/UV-254) to track reaction progress and optimize stoichiometry .

- Purification via column chromatography (ethyl acetate/hexane) or recrystallization from ethanol .

Q. How does the compound’s π-stacking behavior influence its crystallographic packing and stability?

X-ray studies reveal off-set π[C(=O)N(H)N=C]…π(phenyl) interactions, stabilizing the crystal lattice. These interactions are critical for maintaining molecular conformation and can be analyzed using Mercury software to visualize packing motifs . Adjusting substituents (e.g., electron-withdrawing groups on phenyl rings) modulates π-stacking distances (3.4–3.8 Å) .

Q. What in vitro assays are suitable for evaluating its anti-inflammatory or antimicrobial potential?

- Anti-inflammatory : COX-2 inhibition assays using ELISA kits .

- Antimicrobial : Broth microdilution (MIC determination) against S. aureus or E. coli .

- Antimycobacterial : Resazurin microtiter assay (REMA) for M. tuberculosis . Always include positive controls (e.g., isoniazid for TB assays) and validate results with dose-response curves .

Methodological Notes

- Crystallography : Refine structures using SHELXL (anisotropic displacement parameters, twin refinement for challenging datasets) .

- Data Contradictions : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and elemental analysis (±0.3% for C/H/N) .

- Safety : Avoid inhalation/contact with hydrazine derivatives; use fume hoods during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.